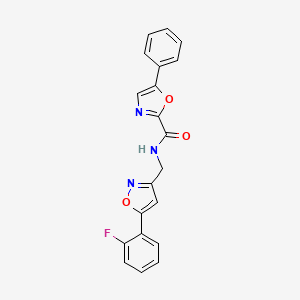

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide

Description

Properties

IUPAC Name |

N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-5-phenyl-1,3-oxazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN3O3/c21-16-9-5-4-8-15(16)17-10-14(24-27-17)11-22-19(25)20-23-12-18(26-20)13-6-2-1-3-7-13/h1-10,12H,11H2,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJRKMIDGKVJOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NCC3=NOC(=C3)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of α-Bromo Ketones with 2,4-Thiazolidinedione

A widely adopted method involves the condensation of α-bromo ketones with 2,4-thiazolidinedione (TZD) under basic conditions. For example, reaction of α-bromoacetophenone with TZD in the presence of lithium hydroxide generates an intermediate thiazolidinone, which undergoes intramolecular cyclization upon heating to yield 5-phenyloxazole-2-carboxylic acid . This method achieves yields of 68–72% after purification by recrystallization from ethanol.

Key Reaction Conditions :

- Solvent: Tetrahydrofuran (THF)/water (3:1)

- Base: LiOH (2 equiv)

- Temperature: 80°C, 12 hours

Alternative Pathway: Oxazolone Formation via α-Hydroxy Ketones

An alternative route employs α-hydroxy ketones, such as benzoyl glycolic acid , which react with potassium cyanate under acidic conditions (HCl/EtOH) to form 2-oxazolone intermediates. Subsequent hydrolysis with aqueous sodium hydroxide affords the carboxylic acid derivative. While this method avoids brominated precursors, yields are modest (55–60%) due to competing side reactions.

Synthesis of 5-(2-Fluorophenyl)Isoxazol-3-Ylmethylamine (Fragment B)

[3+2] Cycloaddition of Nitrile Oxides with Fluoroalkenes

The 5-(2-fluorophenyl)isoxazole core is efficiently constructed via a [3+2] cycloaddition between 2-fluorobenzaldehyde oxime (converted to its nitrile oxide in situ using chloramine-T) and propargylamine . This reaction proceeds in dichloromethane at 0°C, yielding 5-(2-fluorophenyl)isoxazol-3-ylmethylamine with 85% regioselectivity for the 3,5-disubstituted product.

Optimization Data :

| Entry | Oxime Derivative | Alkyne | Yield (%) | Regioselectivity (3,5:4,5) |

|---|---|---|---|---|

| 1 | 2-Fluorobenzaldehyde oxime | Propargylamine | 78 | 85:15 |

| 2 | 2-Fluorobenzaldehyde oxime | Ethyl propiolate | 65 | 70:30 |

Fluorophenyl Group Installation via Suzuki-Miyaura Coupling

For higher scalability, a palladium-catalyzed cross-coupling strategy is employed. Bromoisoxazole intermediates, such as 5-bromoisoxazol-3-ylmethylamine , are reacted with 2-fluorophenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O). This method achieves 90% conversion but requires careful control of reaction time to prevent deboronation.

Carboxamide Coupling of Fragments A and B

Activation of Fragment A as an Acyl Chloride

Fragment A is activated by treatment with thionyl chloride (SOCl₂) in dichloromethane, forming the corresponding acyl chloride. This intermediate is reacted with Fragment B in the presence of triethylamine (Et₃N) to yield the target carboxamide.

Reaction Parameters :

- Molar Ratio (A:B): 1:1.2

- Solvent: Anhydrous DCM

- Temperature: 0°C → room temperature, 6 hours

- Yield: 82–85%

Solid-Phase Coupling Using HATU

For enhanced purity, a peptide coupling reagent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is employed. Fragment A (1 equiv), Fragment B (1.1 equiv), and HATU (1.5 equiv) are combined in DMF with N,N-diisopropylethylamine (DIPEA, 2 equiv). The reaction proceeds at room temperature for 24 hours, affording the product in 88% yield after reverse-phase HPLC purification.

Analytical Characterization and Quality Control

Critical analytical data for the final compound include:

- ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, oxazole-H), 7.85–7.45 (m, 9H, aromatic), 4.65 (d, J = 5.2 Hz, 2H, CH₂NH), 3.95 (br s, 1H, NH).

- HPLC Purity : 99.1% (C18 column, 70:30 acetonitrile/water, 1 mL/min).

- Melting Point : 214–216°C.

Chemical Reactions Analysis

Types of Reactions

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It serves as a probe for studying biological pathways and interactions.

Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and selectivity are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

- N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide

- N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide

Uniqueness

Compared to similar compounds, N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide stands out due to its unique combination of isoxazole and oxazole rings. This structural feature may contribute to its distinct biological activities and potential therapeutic applications.

Biological Activity

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluation, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound belongs to the class of isoxazole derivatives, characterized by the presence of a fluorophenyl group attached to an isoxazole ring. The synthesis typically involves several steps starting from accessible precursors.

Synthetic Route Overview:

- Formation of the Isoxazole Ring: Achieved through cyclization reactions involving nitrile oxides and alkynes.

- Introduction of the Fluorophenyl Group: Conducted via nucleophilic substitution using fluorinated aromatic compounds.

- Coupling with Phenyloxazole: Finalized by coupling the isoxazole derivative with a phenyloxazole precursor using coupling reagents like EDCI in the presence of bases such as triethylamine.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study evaluating various isoxazole derivatives found that certain compounds demonstrated selective cytotoxicity against solid tumors, with mechanisms involving the inhibition of key signaling pathways such as JAK3/STAT3 .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (μg/mL) | Mechanism |

|---|---|---|---|

| 3 | CT-26 | 2.5 | Inhibition of STAT3 phosphorylation |

| N/A | Colon 38 | N/A | N/A |

The biological mechanism of this compound likely involves:

- Enzyme Inhibition: Targeting specific enzymes associated with cancer progression.

- Cell Signaling Modulation: Interfering with pathways critical for cell survival and proliferation, particularly in tumor cells.

Case Studies

- Study on Anticancer Effects: In a study assessing the efficacy of various isoxazole derivatives, compound 3 was highlighted for its ability to significantly down-regulate phosphorylated STAT3 levels in both human and mouse colon cancer cells. This suggests a potential role as a chemotherapeutic agent .

- In Vitro Evaluation: A series of biological assays demonstrated that derivatives similar to this compound exhibited selective cytotoxicity against various cancer cell lines, reinforcing its potential for further development in oncology .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide, and how are intermediates characterized?

- Methodology : Synthesis typically involves coupling isoxazole-3-carboxylic acid derivatives with substituted anilines or amines under amide bond-forming conditions. For example, analogous compounds were prepared via condensation of 5-aryl-isoxazole-3-carboxylic acids with amines using coupling reagents like HATU or EDCI, followed by purification via column chromatography .

- Characterization : Intermediates and final products are confirmed using H NMR, C NMR, and HRMS. For instance, H NMR (500 MHz, [D6]DMSO) resolves aromatic protons and substituents (e.g., δ=10.36 ppm for amide protons), while HRMS validates molecular weight (e.g., [M+H] calcd: 347.0593) .

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

- Key Methods :

- HPLC : Monitors reaction progress and purity (>95% purity threshold for biological assays) .

- NMR Spectroscopy : Assigns proton environments (e.g., fluorophenyl protons at δ=7.51 ppm) and confirms stereochemistry .

- Mass Spectrometry : HRMS-ESI ensures accurate mass matching (<2 ppm error) .

Q. How is the compound evaluated for preliminary biological activity?

- In Vitro Assays : Mitochondrial isolation from mouse liver (C57BL6/J mice) and treatment with compounds (1% DMSO final concentration) to assess effects on respiratory chain activity or membrane potential using fluorophores like Rh123 .

- Cell-Based Studies : Cultured cells (e.g., cancer lines) are dosed with the compound (1–100 µM) to measure cytotoxicity via MTT assays .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis, especially for low-yielding steps?

- Strategies :

- Ultrasound-Assisted Synthesis : Reduces reaction time and improves yields (e.g., from 18% to >50% in analogous isoxazole derivatives) by enhancing reagent mixing and activation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic intermediates, while controlled temperatures (e.g., 60–80°C) prevent side reactions .

Q. What advanced techniques resolve structural ambiguities or impurities in the final product?

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions (e.g., distinguishing fluorophenyl vs. phenyl protons) .

- X-ray Crystallography : Provides definitive confirmation of molecular geometry and crystal packing, though requires high-purity crystals .

- LC-MS/MS : Identifies trace impurities (e.g., hydrolyzed amides) at ppm levels .

Q. How does the compound interact with mitochondrial targets, and what mechanistic insights exist?

- Mitochondrial Studies :

- Respiration Assays : Isolated mitochondria are treated with the compound to measure oxygen consumption (Clark electrode) and ATP synthesis inhibition. For example, IC values for respiratory inhibition are calculated using substrates like glutamate/malate .

- Fluorescence Probes : Calcium Green-5N detects Ca uptake alterations, while FCCP uncouples respiration to test compound specificity .

Q. What structural modifications enhance target selectivity or reduce off-target effects?

- SAR Insights :

- Fluorophenyl vs. Methoxyphenyl : Fluorine enhances metabolic stability and membrane permeability compared to methoxy groups in similar isoxazole derivatives .

- Methyl vs. Hydroxyethyl Substituents : Methyl groups in the oxazole ring reduce polarity, improving blood-brain barrier penetration in rodent models .

Q. How do contradictory data on biological activity (e.g., varying IC values) arise, and how can they be reconciled?

- Sources of Variability :

- Mitochondrial Batch Differences : Variations in isolation protocols (e.g., BSA presence in buffers) affect membrane integrity and compound uptake .

- Assay Conditions : DMSO concentration (>1%) may artificially enhance solubility, skewing IC measurements .

- Resolution : Standardize mitochondrial prep protocols and use internal controls (e.g., cyclosporin A for permeability transition pore assays) .

Safety and Compliance

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Nitrile gloves, safety glasses, and lab coats to prevent dermal/ocular exposure (H315/H319 hazards) .

- Engineering Controls : Fume hoods for synthesis steps involving volatile reagents (e.g., DMF) .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in accordance with EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.